![molecular formula C9H10N2O2 B12976307 Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)
Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions, such as the Larock indole synthesis, which allows for the formation of the pyrrolo[2,3-c]carbazole unit . Another approach includes the use of Buchwald-Hartwig amination followed by C-H activation to achieve the desired structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar structural features but different biological activities.
Pyrrolopyrazine derivatives: These compounds share the pyrrole ring but have a pyrazine ring instead of a pyridine ring, leading to distinct chemical and biological properties.
Uniqueness
Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate is unique due to its specific ring fusion and functional groups, which confer unique reactivity and potential for diverse applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)7-5-10-4-6-2-3-11-8(6)7/h4-5,11H,2-3H2,1H3 |
InChI-Schlüssel |
FOIPYYBEBJIMMR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C(=CN=C1)CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12976239.png)
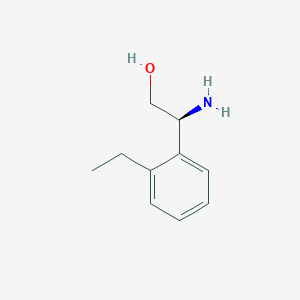
![1-[5-Bromo-2-(trifluoromethyl)-4-pyridyl]ethanol](/img/structure/B12976253.png)
![5-Azaspiro[3.6]decan-6-one](/img/structure/B12976261.png)
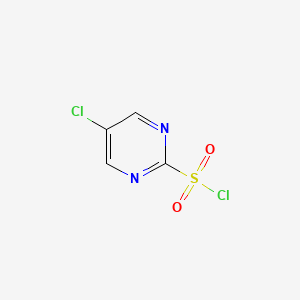
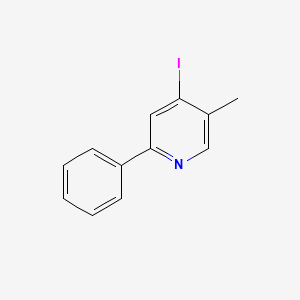
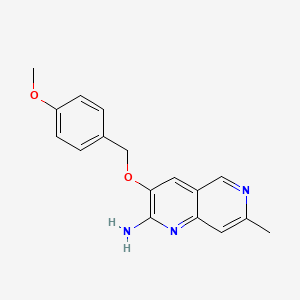
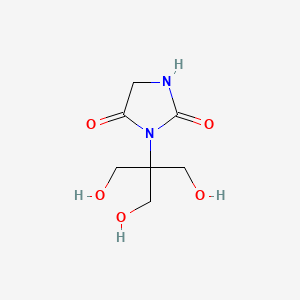
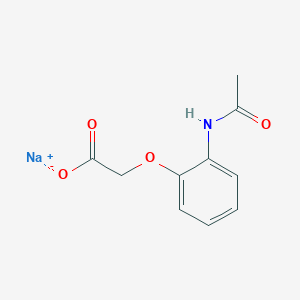
![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)


